molecular formula C15H18N2O2 B280156 1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione

1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione

Cat. No.: B280156
M. Wt: 258.32 g/mol
InChI Key: HNDOZYRJVCQYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidinediones This compound is characterized by the presence of an allylamino group and a 4-ethylphenyl group attached to a pyrrolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione typically involves the reaction of 4-ethylphenylamine with maleic anhydride to form an intermediate, which is then reacted with allylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The allylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds or other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylphenylamine: A precursor in the synthesis of 1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione.

    Maleic Anhydride: Another precursor used in the synthesis.

    Other Pyrrolidinediones: Compounds with similar core structures but different substituents.

Uniqueness

This compound is unique due to the presence of both an allylamino group and a 4-ethylphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione

InChI

InChI=1S/C15H18N2O2/c1-3-9-16-13-10-14(18)17(15(13)19)12-7-5-11(4-2)6-8-12/h3,5-8,13,16H,1,4,9-10H2,2H3

InChI Key

HNDOZYRJVCQYFN-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC=C

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC=C

Origin of Product

United States

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